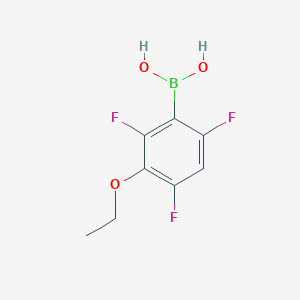

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid

Vue d'ensemble

Description

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three fluorine atoms and an ethoxy group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Temperature: The reaction is usually conducted at low temperatures (0°C to room temperature).

Solvent: Common solvents include diethyl ether or tetrahydrofuran (THF).

Reagents: (3-Ethoxy-2,4,6-trifluorophenyl)magnesium bromide and trimethyl borate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or Continuous Processing: Depending on the scale, the reaction can be performed in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound is prominently employed in Suzuki-Miyaura cross-coupling reactions , a cornerstone method for forming carbon-carbon bonds in organic synthesis. The boronic acid group acts as a nucleophile, reacting with aryl or vinyl halides (e.g., bromides, iodides) in the presence of a palladium catalyst.

Key Features :

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Bases : Common bases include K₂CO₃ or Na₂CO₃ to facilitate transmetalation.

-

Solvents : Polar aprotic solvents like DMF or THF are typically used.

The trifluoromethyl and ethoxy groups enhance the stability of the intermediate palladium complex, while fluorine substituents increase the electrophilicity of the aromatic ring, improving coupling efficiency .

pH-Dependent Reactivity and Diol Complexation

The boronic acid moiety enables dynamic covalent interactions with diols, forming cyclic boronate esters. This reactivity is pH-sensitive, as shown in studies of analogous boronic acids :

Reaction Mechanism :

-

pH Influence : Deprotonation of the boronic acid (pKa ~8–10) enhances diol binding.

-

Applications : Sensing (e.g., glucose detection) and stimuli-responsive materials .

Table 1: Comparative Binding Constants (K) of Boronic Acids with Diols

| Diol | Binding Constant (K, M⁻¹) | Notes |

|---|---|---|

| Fructose | ~4370 | High affinity due to cis-diol |

| Glucose | ~110 | Lower affinity due to trans-diol |

| Pyrocatechol | ~17,500 | Strongest binding diol |

Data adapted from boronic acid-diol interaction studies .

Solvent and Substituent Effects

The ethoxy group introduces steric and electronic effects:

-

Steric Hindrance : The ethoxy substituent at the 3-position may slow reaction kinetics in crowded environments.

-

Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups stabilize the boronate anion, enhancing reactivity in polar solvents .

Solvent Compatibility :

-

Polar Protic Solvents : Facilitate boronate ester formation but may reduce coupling efficiency.

-

Aprotic Solvents : Preferred for Suzuki-Miyaura reactions to avoid proton interference .

Limitations and Challenges

Applications De Recherche Scientifique

Organic Synthesis

Cross-Coupling Reactions

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The boronic acid group acts as a nucleophile, allowing for the coupling of aryl halides with various electrophiles.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura | DMF, Pd catalyst | Up to 93% |

| Negishi Coupling | THF, Zn reagent | Variable |

These reactions have been extensively studied for their efficiency and selectivity in forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, particularly in treating metabolic disorders such as diabetes and obesity. Boronic acids are known for their ability to modulate glucose levels by interacting with glucose transporters. Research indicates that this compound can enhance insulin sensitivity and reduce blood glucose levels.

Case Study: Diabetes Treatment

A study demonstrated that a derivative of this compound effectively inhibited hormone-sensitive lipase, leading to improved metabolic profiles in diabetic models. The compound was administered to subjects with insulin resistance and showed significant reductions in plasma free fatty acids .

Materials Science

Advanced Materials Development

In materials science, this compound is used to synthesize advanced polymers and electronic components. Its functional groups facilitate the formation of polymer networks through cross-linking reactions.

| Application | Material Type | Properties |

|---|---|---|

| Polymer Synthesis | Conductive Polymers | Enhanced electrical conductivity |

| Coatings | Protective Coatings | Improved durability and resistance |

The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of these materials .

Antibacterial Properties

Recent studies have explored the antibacterial activity of phenylboronic acids against various pathogens. The trifluoromethyl substitution enhances the binding affinity to bacterial targets, making these compounds promising candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

Research evaluated the efficacy of this compound against Gram-negative bacteria such as Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent .

Mécanisme D'action

The mechanism of action of (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

- (3,4,5-Trifluorophenyl)boronic acid

- (4-Trifluoromethyl)phenylboronic acid

- (2,4,6-Trifluorophenyl)boronic acid

Comparison:

- Fluorine Substitution: The position and number of fluorine atoms can influence the reactivity and stability of the boronic acid. (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid has three fluorine atoms, which can enhance its electron-withdrawing properties compared to compounds with fewer fluorine atoms .

- Functional Groups: The presence of the ethoxy group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications .

Activité Biologique

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential applications.

Structural Features

The compound features a boron atom bonded to an ethoxy group at the 3-position and a trifluorophenyl group at the remaining aromatic ring positions. The presence of trifluoromethyl groups enhances the electron-withdrawing capacity, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

This compound exhibits several biological activities attributed to its ability to participate in various chemical reactions, particularly in drug development. Key biological activities include:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate potential efficacy as antibacterial agents .

- Role as a Building Block : The compound can serve as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves using palladium-catalyzed cross-coupling reactions with boronic acids to create aryl ethers or thioethers. Here is a summary of one such method:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 93% | Potassium dihydrogen phosphate; tetrakis(triphenylphosphine) palladium(0); DMF; 100°C for 20 minutes | Combine reactants and heat under specified conditions |

Interaction Studies

Research into the binding affinity of this compound with biological targets is ongoing. Its boronic acid group allows for specific interactions with certain enzymes and receptors, potentially leading to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

A study comparing the antimicrobial efficacy of various phenylboronic acids highlighted that this compound could inhibit the growth of Bacillus cereus more effectively than some established treatments. The MIC values obtained were lower than those for other known compounds like Tavaborole (AN2690), indicating promising antibacterial properties .

Comparative Analysis with Similar Compounds

To understand its unique properties better, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-phenylboronic acid | Fluorine substitution on phenyl ring | Used primarily in Suzuki coupling |

| 3-Methoxyphenylboronic acid | Methoxy group instead of ethoxy | Exhibits different solubility properties |

| 4-Trifluoromethylphenylboronic acid | Trifluoromethyl instead of ethoxy | Stronger electron-withdrawing effects |

The combination of an ethoxy group with multiple trifluoro substituents sets this compound apart by enhancing its reactivity and selectivity in chemical reactions.

Propriétés

IUPAC Name |

(3-ethoxy-2,4,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJHUHAGELVQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584707 | |

| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-69-8 | |

| Record name | B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.